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Compound of Interest

Compound Name: Metanil yellow

Cat. No.: B10817201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow, also known as Acid Yellow 36, is an azo dye characterized by its vibrant yellow

color. While it has applications as a pH indicator and in the dyeing industry for materials like

leather, paper, and textiles, its use in food products is prohibited in many countries due to

health concerns. This technical guide provides a comprehensive overview of the chemical

synthesis and purification methods for Metanil yellow, tailored for a scientific audience.

Core Synthesis: A Two-Step Process
The synthesis of Metanil yellow is primarily achieved through a well-established two-step

reaction common for azo dyes: diazotization followed by an azo coupling reaction. The process

begins with the diazotization of an aromatic amine, in this case, metanilic acid (3-

aminobenzenesulfonic acid). The resulting diazonium salt is then coupled with diphenylamine

to form the final Metanil yellow molecule.

Step 1: Diazotization of Metanilic Acid
In this initial step, metanilic acid is converted into a diazonium salt. This is typically carried out

in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is

generated in situ from the reaction of sodium nitrite with a strong acid like hydrochloric acid.

The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling with Diphenylamine
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The second step involves the electrophilic substitution reaction between the diazonium salt

formed in the previous step and an electron-rich aromatic compound, diphenylamine. The

diazonium ion acts as the electrophile and attacks the activated aromatic ring of

diphenylamine, typically at the para position, to form the stable azo compound, Metanil yellow.

The pH of the reaction medium is a critical parameter in this step, with the coupling to aromatic

amines generally carried out in acidic to neutral conditions.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of

Metanil yellow.

Synthesis of Metanil Yellow
This protocol is based on the general principles of azo dye synthesis and information from

industrial preparation methods.[1][2]

Materials:

Metanilic acid (3-aminobenzenesulfonic acid)

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl), concentrated

Diphenylamine

Sodium carbonate (Na₂CO₃)

Sodium chloride (NaCl)

Ice

Distilled water

Procedure:

Diazotization of Metanilic Acid:
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In a beaker, prepare a solution of metanilic acid in an aqueous sodium carbonate solution.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled solution of sodium nitrite in water to the metanilic acid solution,

stirring continuously.

Slowly add concentrated hydrochloric acid to the mixture while maintaining the

temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change

in the solution.

Coupling Reaction:

In a separate beaker, prepare a solution of diphenylamine in a suitable solvent, such as a

dilute acid.

Cool the diphenylamine solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution to the diphenylamine solution with vigorous

stirring.

Continue stirring the reaction mixture at 0-5 °C for a period of time to ensure the

completion of the coupling reaction. The formation of the yellow dye will be observed.

Isolation of Crude Metanil Yellow:

The crude Metanil yellow can be precipitated from the reaction mixture by the addition of

sodium chloride, a process known as "salting out".

Filter the precipitated dye using vacuum filtration and wash with a cold, saturated sodium

chloride solution to remove unreacted starting materials and by-products.

Purification of Metanil Yellow by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like

azo dyes. The choice of solvent is critical for successful recrystallization. An ideal solvent

should dissolve the compound well at high temperatures but poorly at low temperatures.
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Materials:

Crude Metanil yellow

Suitable recrystallization solvent (e.g., ethanol-water mixture, acetic acid)

Activated charcoal (optional, for decolorizing)

Procedure:

Solvent Selection:

Perform small-scale solubility tests to determine a suitable solvent or solvent mixture for

recrystallization. Ethanol-water mixtures are often effective for polar organic compounds.

Dissolution:

Place the crude Metanil yellow in an Erlenmeyer flask.

Add a minimum amount of the hot recrystallization solvent to dissolve the dye completely.

The solution should be saturated.

Decolorization (Optional):

If the solution is colored by impurities, a small amount of activated charcoal can be added

to the hot solution to adsorb them. Boil the solution for a few minutes.

Hot Filtration:

If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity

filtration to remove them. This step should be done quickly to prevent premature

crystallization.

Crystallization:

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the

formation of larger, purer crystals.
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Once the solution has reached room temperature, it can be placed in an ice bath to

maximize the yield of crystals.

Isolation and Drying:

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent to remove any

remaining impurities.

Dry the crystals thoroughly to remove any residual solvent. The melting point of the

purified Metanil yellow can be measured to assess its purity.

Quantitative Data
The following table summarizes key quantitative parameters for Metanil yellow. It is important

to note that reaction yields can vary significantly depending on the specific reaction conditions

and the scale of the synthesis.

Parameter Value Reference

Molecular Formula C₁₈H₁₅N₃NaO₃S

Molecular Weight 375.38 g/mol

Commercial Purity (Dye

Content)
≥70% - ≥78%

pH Indicator Range pH 1.2 (red) - 2.3 (yellow)

Melting Point >250 °C

Process Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of Metanil
yellow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/product/b10817201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Purification

Diazotization of Metanilic Acid
(Metanilic Acid, NaNO₂, HCl, 0-5°C)

Azo Coupling with Diphenylamine
(0-5°C)

Diazonium Salt Isolation by Salting Out
(NaCl)

Crude Metanil Yellow Recrystallization
(Hot Solvent Dissolution)

Crude Product Cooling and Crystallization Vacuum Filtration and Drying Pure Metanil Yellow

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Metanil yellow.

Disclaimer: The experimental protocols provided are for informational purposes and should be

performed by qualified personnel in a well-equipped laboratory, following all appropriate safety

precautions. The synthesis and handling of chemicals, particularly diazonium salts which can

be explosive when dry, require careful attention to safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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